REACTION_SMILES
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[Br:1][c:2]1[c:3]([OH:9])[cH:4][cH:5][c:6]([Cl:8])[cH:7]1.[C:23](=[O:24])([O-:25])[O-:26].[F:10][C:11]([CH2:12][O:13][S:14]([C:15]([F:16])([F:17])[F:18])(=[O:19])=[O:20])([F:21])[F:22].[K+:27].[K+:28]>>[Br:1][c:2]1[c:3]([O:9][CH2:12][C:11]([F:10])([F:21])[F:22])[cH:4][cH:5][c:6]([Cl:8])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccc(Cl)cc1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(OCC(F)(F)F)C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Type
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product
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Smiles
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FC(F)(F)COc1ccc(Cl)cc1Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |